2-Bromo-5-chlorocinnamic acid
CAS No.: 1262012-16-7
Cat. No.: VC7468367
Molecular Formula: C9H6BrClO2
Molecular Weight: 261.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262012-16-7 |
|---|---|
| Molecular Formula | C9H6BrClO2 |
| Molecular Weight | 261.5 |
| IUPAC Name | (E)-3-(2-bromo-5-chlorophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H6BrClO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
| Standard InChI Key | IYNJYSNCWOJZLX-DAFODLJHSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C=CC(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-5-chlorocinnamic acid belongs to the class of α,β-unsaturated carboxylic acids, where the cinnamic acid backbone is modified with bromine and chlorine atoms. The molecular formula is C₉H₆BrClO₂, with a molecular weight of 277.50 g/mol. The compound’s structure features:
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A trans-configuration across the α,β-unsaturated double bond, typical of cinnamic acids.
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Electron-withdrawing halogen substituents (Br at C2, Cl at C5) that influence electronic distribution, reactivity, and intermolecular interactions.
The halogen placement creates a meta-directing effect, which may guide further electrophilic substitution reactions. Comparative analysis with 2-bromo-5-methoxybenzoic acid suggests that steric and electronic effects from halogens could significantly impact crystallization behavior and solubility in polar solvents.
Synthetic Methodologies and Challenges
Halogenation Strategies
The synthesis of 2-bromo-5-chlorocinnamic acid likely involves sequential halogenation of cinnamic acid derivatives. A plausible route includes:
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Chlorination: Introducing chlorine at the 5-position via electrophilic substitution using Cl₂ or SO₂Cl₂ in the presence of Lewis acids like FeCl₃.
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Bromination: Subsequent bromination at the 2-position using Br₂ or N-bromosuccinimide (NBS), leveraging the directing effects of the existing chlorine substituent.
Purification and Yield Optimization
Isolation of 2-bromo-5-chlorocinnamic acid would require techniques such as:
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Recrystallization from ethanol/water mixtures to remove unreacted starting materials.
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Column chromatography for separating positional isomers (e.g., 3-bromo-5-chloro derivatives).
The patent highlights challenges in achieving high yields due to competing substitution pathways, a problem exacerbated in cinnamic acids due to conjugation effects. Theoretical yields for analogous reactions range from 70–85%, depending on reaction conditions.
Physicochemical Properties and Analytical Characterization
Spectral Data
While experimental data for 2-bromo-5-chlorocinnamic acid is unavailable, predictions based on related compounds include:
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br and C-Cl stretches).
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NMR Spectroscopy:
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¹H NMR: Doublets for the α,β-unsaturated protons (δ 6.3–7.5 ppm), with coupling constants J ≈ 16 Hz.
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¹³C NMR: Carboxylic carbon at δ ~170 ppm, aromatic carbons adjacent to halogens deshielded to δ 125–140 ppm.
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Thermal Stability and Solubility
The compound is expected to exhibit moderate thermal stability, with a melting point range of 180–190°C, similar to 2-bromo-5-methoxybenzoic acid (184–186°C) . Solubility trends likely follow halogenated aromatics:
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High solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Low solubility in water and nonpolar solvents (e.g., hexane).
Knowledge Gaps and Future Research Directions
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Synthetic Optimization: Developing catalysts to improve regioselectivity and reduce isomer formation.
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Biological Screening: Evaluating in vitro cytotoxicity and antimicrobial efficacy.
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Environmental Impact Studies: Assessing degradation pathways and ecotoxicology.
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